5-Bromoisoquinolin-3-amine hydrochloride
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Overview
Description
5-Bromoisoquinolin-3-amine hydrochloride is a chemical compound with the molecular formula C9H7BrN2·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinolin-3-amine hydrochloride typically involves the bromination of isoquinoline derivatives followed by amination. One common method is the bromination of isoquinoline at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromoisoquinoline is then subjected to amination using ammonia or an amine source under suitable conditions to yield 5-Bromoisoquinolin-3-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoquinolin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with boronic acids or amines, are used in the presence of bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.
Oxidation and Reduction: Products include quinoline derivatives and dihydroisoquinoline derivatives.
Coupling Reactions: Products include biaryl compounds and substituted isoquinolines.
Scientific Research Applications
5-Bromoisoquinolin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromoisoquinolin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloroisoquinolin-3-amine: Similar structure with a chlorine atom instead of bromine.
5-Fluoroisoquinolin-3-amine: Similar structure with a fluorine atom instead of bromine.
5-Iodoisoquinolin-3-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
5-Bromoisoquinolin-3-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo counterparts. This uniqueness makes it valuable in specific synthetic and biological applications .
Properties
Molecular Formula |
C9H8BrClN2 |
---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
5-bromoisoquinolin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7BrN2.ClH/c10-8-3-1-2-6-5-12-9(11)4-7(6)8;/h1-5H,(H2,11,12);1H |
InChI Key |
NWAXJPKTYSMMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Br)N.Cl |
Origin of Product |
United States |
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